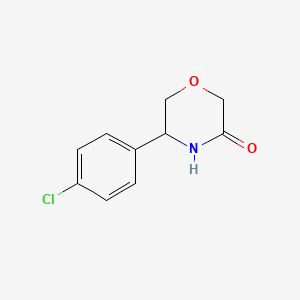

5-(4-Chlorophenyl)morpholin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Chlorophenyl)morpholin-3-one is a chemical compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.64 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were synthesized using the Mannich reaction . Another example is the preparation of 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole .Molecular Structure Analysis

The molecular structure of this compound consists of a morpholinone ring attached to a 4-chlorophenyl group .Wissenschaftliche Forschungsanwendungen

Antinociceptive Effects

A study explored the antinociceptive activity of 4-substituted derivatives of 5-(4-chlorophenyl)morpholin-3-one in mice. These compounds produced antinociceptive effects in both the hot plate test and the writhing test without impacting motor coordination and myorelaxation in animals (Listos et al., 2013).

Crystal Structure Analysis

Research on the crystal structure of dimethomorph, a morpholine fungicide, reveals the dihedral angles and three-dimensional structure of the molecule, providing insights into its physical and chemical properties (Kang et al., 2015).

Anticonvulsant Activity

A study on 3-amino- and 5-aminopyrazoles, which include 4-chlorophenyl morpholin-4-yl derivatives, demonstrated strong anticonvulsant effects. One compound in particular showed significant efficacy in blocking sodium channels and in the Maximal Electroshock Seizure (MES) test (Lankau et al., 1999).

Tumor Necrosis Factor Alpha Inhibition

A study involving the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are key intermediates that inhibit tumor necrosis factor alpha and nitric oxide, offers insights into potential therapeutic applications (Lei et al., 2017).

DNA-dependent Protein Kinase Inhibition

Research involving the synthesis of 2,3-dihydrothiopyran-4-ones used in the inhibition of DNA-dependent protein kinase (DNA-PK) includes the use of this compound derivatives (Bi et al., 2005).

Antimicrobial Activities

A study on the synthesis and antimicrobial activities of some new 1,2,4-Triazole derivatives, including this compound derivatives, showed that these compounds possess good or moderate activities against various microorganisms (Bektaş et al., 2007).

Lysosome-targetable Fluorescent Probes

The development of a morpholine-type naphthalimide chemsensor for trivalent metal ions (Fe3+, Al3+, Cr3+) in living cells is another application. This probe exhibited excellent imaging ability for these ions in living cells with low cytotoxicity (Ye et al., 2019).

Anticonvulsive and n-Cholinolytic Activities

A study synthesized new compounds that exhibited pronounced anticonvulsive and some peripheral n-cholinolytic activities, utilizing this compound derivatives (Papoyan et al., 2011).

Apoptosis Induction in Cancer Cells

Research on novel morpholin-3-one derivatives, including this compound, showed that these compounds induced apoptosis and elevated the levels of P53 and Fas proteins in A549 lung cancer cells (He et al., 2007).

Chemical Kinetics and Mechanisms

The study of the kinetics and mechanisms of reactions involving this compound derivatives with alicyclic amines provides insights into the reaction pathways and rates (Castro et al., 2001).

Antidepressive Activity

Research on 3-methyl-2-(3-chlorophenyl) morpholinhy drochloride, a derivative of this compound, indicated potent antidepressant activities in a forced swim mice model (Guo Ya-nan, 2010).

Molluscicidal Agent

A study synthesized and evaluated 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate as a potential molluscicidal agent. The compound showed good efficacy in this regard (Duan et al., 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 5-(4-Chlorophenyl)morpholin-3-one may also interact with various biological targets.

Mode of Action

It has been suggested that similar compounds can interact with their targets, leading to various biological changes .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, suggesting that this compound may also influence multiple biochemical pathways .

Result of Action

It has been demonstrated that similar compounds can produce antinociceptive effects , suggesting that this compound may also have similar effects.

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)morpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-8-3-1-7(2-4-8)9-5-14-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRTXAHPPRVUDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2610784.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2610787.png)

![1-(4-ethoxyphenyl)-3-(4-vinylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2610790.png)

![9-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2610801.png)

![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2610802.png)

![6,7-difluoro-1-(3-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2610805.png)

![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2610806.png)

![6-Tert-butyl-2-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2610807.png)